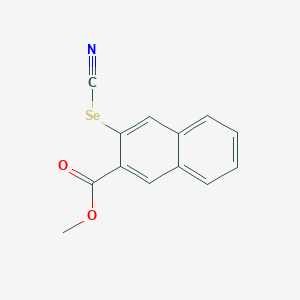
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol is a unique organosilicon compound characterized by its distinctive structure, which includes a silicon-oxygen-silicon (Si-O-Si) linkage. This compound is known for its stability and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol typically involves the reaction of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silicon-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in developing new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol involves its interaction with various molecular targets. The Si-O-Si linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane
- 3-Hexene, 2,2,5,5-tetramethyl-
- 2,2’- (3-Phenylpropane-1,1-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol is unique due to its specific structure, which imparts distinct chemical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
824393-85-3 |
|---|---|
Formule moléculaire |
C8H20O2Si2 |
Poids moléculaire |
204.41 g/mol |
Nom IUPAC |
2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol |
InChI |
InChI=1S/C8H20O2Si2/c1-11(2)7-8(5-6-9)12(3,4)10-11/h8-9H,5-7H2,1-4H3 |
Clé InChI |
BPQBBQXYUDMMMP-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC([Si](O1)(C)C)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
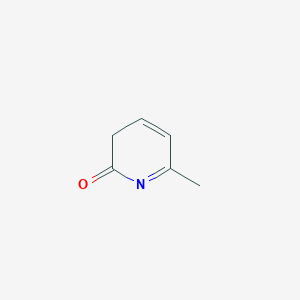
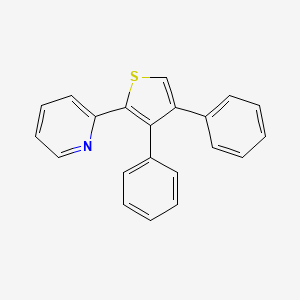

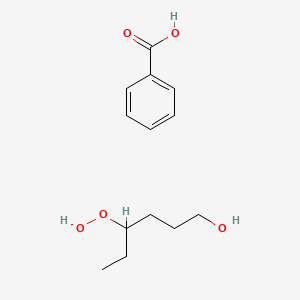
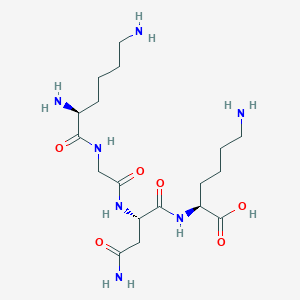
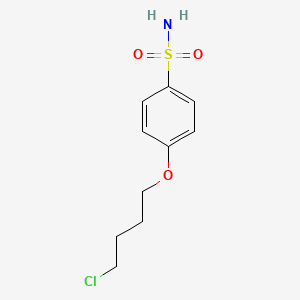
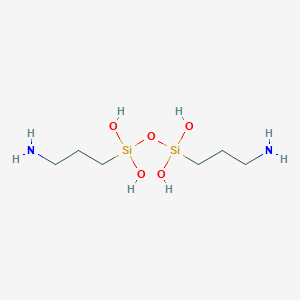
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

